molecular formula C14H22N4O3S B2508337 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide CAS No. 899952-48-8

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide

Cat. No. B2508337
CAS RN: 899952-48-8
M. Wt: 326.42
InChI Key: XXNNIEHYKXQJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the progression of cancer and autoimmune diseases. Specifically, this compound inhibits the activity of BTK, FLT3, and JAK2, which are all important signaling molecules that are involved in the regulation of cell growth, differentiation, and survival. By inhibiting these kinases, this compound can prevent the proliferation and survival of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases that are involved in the progression of cancer and autoimmune diseases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that this compound is effective in inhibiting tumor growth in various animal models of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to reduce inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide is its specificity for BTK, FLT3, and JAK2, which are all important signaling molecules that are involved in the progression of cancer and autoimmune diseases. This specificity allows this compound to selectively target cancer cells and reduce inflammation in autoimmune diseases, while minimizing side effects. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical trials.

Future Directions

There are several potential future directions for the development of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide as a therapeutic agent. One potential direction is the combination of this compound with other targeted therapies, such as immune checkpoint inhibitors or other kinase inhibitors, to enhance its therapeutic efficacy. Another potential direction is the development of this compound as a treatment for other types of cancer and autoimmune diseases, such as breast cancer or multiple sclerosis. Additionally, the development of this compound as a personalized medicine, based on the genetic profile of individual patients, may also be a promising future direction.

Synthesis Methods

The synthesis of N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis are readily available and include tert-butylamine, 3,4-dihydrothiophene-1,1-dioxide, 2-bromoethyl methyl ether, and oxalyl chloride. The reaction steps involve the formation of an intermediate compound, which is then reacted with the final reagent to form this compound.

Scientific Research Applications

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases that are involved in the progression of cancer and autoimmune diseases, including BTK, FLT3, and JAK2. In vivo studies have demonstrated that this compound is effective in inhibiting tumor growth in various animal models of cancer, including lymphoma, leukemia, and multiple myeloma.

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-14(2,3)18-11(9-7-22-8-10(9)17-18)16-13(20)12(19)15-5-6-21-4/h5-8H2,1-4H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNIEHYKXQJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.